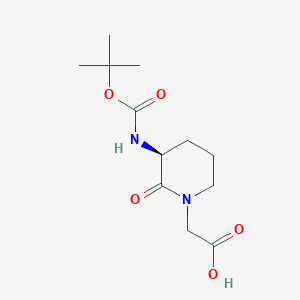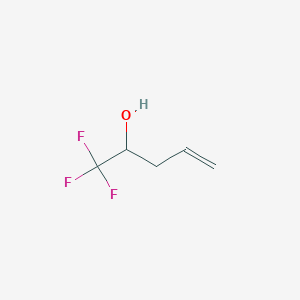
1,1,1-Trifluoropent-4-en-2-ol
概要
説明
1,1,1-Trifluoropent-4-en-2-ol, also known as 5,5,5-Trifluoropent-1-en-4-ol or 4-Hydroxy-5,5,5-trifluoropent-1-ene, is a chemical compound with the CAS Number: 77342-37-1 . It has a molecular weight of 140.11 .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropent-4-en-2-ol can be represented by the InChI code: 1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 .Physical And Chemical Properties Analysis
1,1,1-Trifluoropent-4-en-2-ol is a liquid at ambient temperature . It has a melting point of 57 degrees Celsius . The flash point is between 100-101 degrees Celsius .科学的研究の応用
Synthesis and Catalysis
1,1,1-Trifluoropent-4-en-2-ol is utilized in various synthetic and catalytic processes. For instance, Zhang, Zhao, and Lu (2007) described the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, highlighting its role in complex organic synthesis (Zhang, Zhao, & Lu, 2007). Kuroki et al. (2000) achieved the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts, demonstrating its potential in asymmetric catalysis (Kuroki et al., 2000).
Organic Chemistry and Pharmaceutical Synthesis
The compound has significant applications in organic chemistry and pharmaceutical synthesis. Shimizu, Sugiyama, and Fujisawa (1996) reported the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity, showcasing its utility in the preparation of specific organic intermediates (Shimizu, Sugiyama, & Fujisawa, 1996). Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, highlighting its versatility in creating complex molecular structures (Aquino et al., 2015).
Solvent and Medium in Chemical Reactions
1,1,1-Trifluoropent-4-en-2-ol also serves as an effective solvent or medium for various chemical reactions. Eberson, Hartshorn, and Persson (1995) found it to be an ideal solvent for generating radical cations, greatly increasing their stability compared to other solvents (Eberson, Hartshorn, & Persson, 1995). Their later work in 1997 further explored its use in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).
Environmental and Green Chemistry
Recent developments havealso highlighted the potential of 1,1,1-Trifluoropent-4-en-2-ol in environmentally friendly chemistry. Rayo et al. (2010) developed a highly efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols using microwave-assisted ring-opening reactions, emphasizing the push towards greener synthesis processes (Rayo et al., 2010).
Physical Chemistry and Material Science
In physical chemistry and material science, 1,1,1-Trifluoropent-4-en-2-ol plays a role in understanding molecular interactions and properties. Fioroni et al. (2003) studied its miscibility with water, providing insights into the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003). Vakili et al. (2012) investigated its molecular structure and intramolecular hydrogen bonding, contributing to the understanding of molecular conformation in fluorinated compounds (Vakili et al., 2012).
Safety And Hazards
1,1,1-Trifluoropent-4-en-2-ol is classified as a dangerous substance. The GHS pictogram indicates that it is flammable (GHS02) . The hazard statements include H226, which means it is flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
特性
IUPAC Name |
1,1,1-trifluoropent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLVOBZYLXRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447948 | |
| Record name | 1,1,1-trifluoro-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropent-4-en-2-ol | |
CAS RN |
77342-37-1 | |
| Record name | 1,1,1-trifluoro-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoropent-1-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
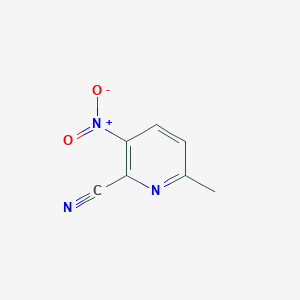
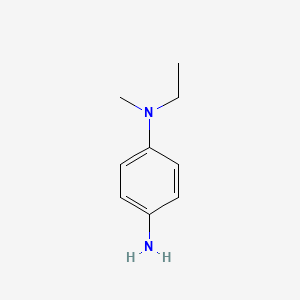
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
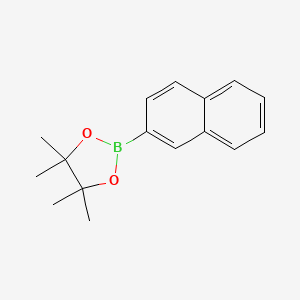
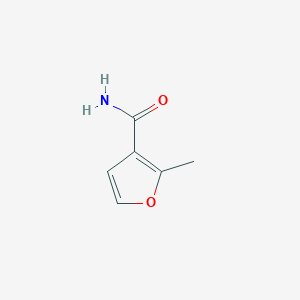
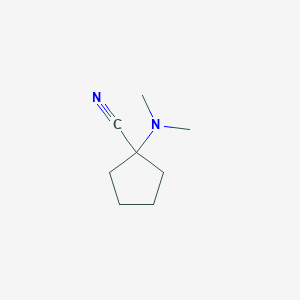
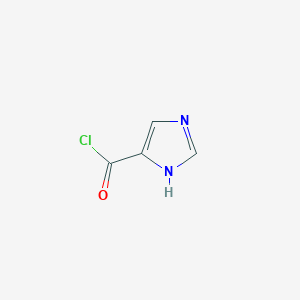
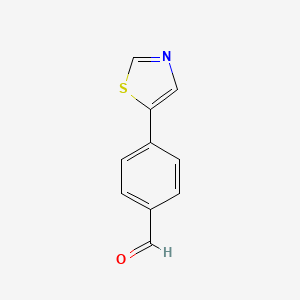
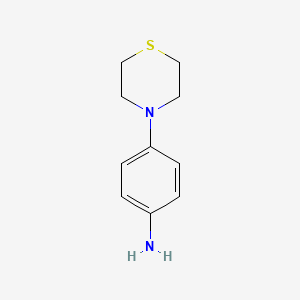
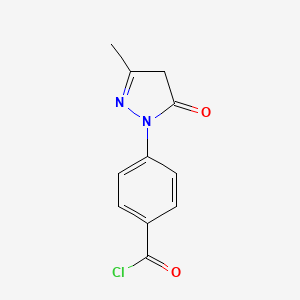
![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
